Ammonium mandelate

Übersicht

Beschreibung

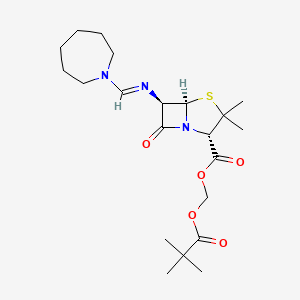

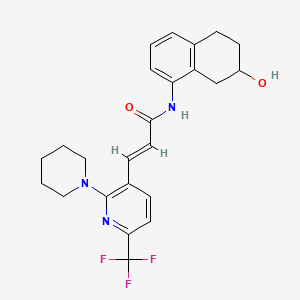

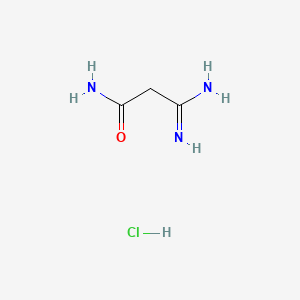

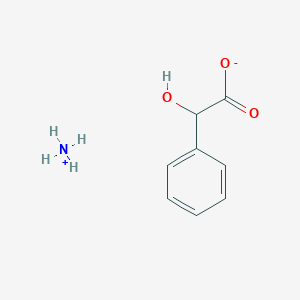

Ammonium mandelate is a compound with the molecular formula C8H11NO3 . It is also known as mandelic acid ammonium salt . The average mass of ammonium mandelate is 169.178 Da .

Molecular Structure Analysis

The molecular structure of ammonium mandelate consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The molecular formula is C8H11NO3 .Physical And Chemical Properties Analysis

Ammonium mandelate is a very deliquescent, crystalline powder . It is odorless or has a slight odor and discolors in light . It is very soluble in water and sparingly soluble in alcohol .Wissenschaftliche Forschungsanwendungen

1. Astrobiology

- Application in Extraterrestrial Life Detection : Ammonium mandelate has been explored in astrobiology, particularly through the study of mandelate racemase enzyme reactions in concentrated ammonium salt solutions and water-in-oil microemulsions. These conditions are considered suitable for detecting life on extraterrestrial planets and moons. This is due to mandelate racemase's activity in subzero temperatures and diverse media, potentially useful for identifying extraterrestrial life signs based on chirality changes in mandelic acid (Thaler et al., 2006).

2. Antimicrobial Properties

- Synthesis and Antimicrobial Effects : Research on novel mandelate ionic liquids, which includes ammonium mandelate, has shown antimicrobial activity. These studies specifically highlight the efficacy against Gram-positive bacteria and suggest the potential for broader applications in microbial inhibition (Wiśniewska et al., 2016).

3. Environmental Science

- Applications in Water Treatment and Ammonium Removal : Ammonium mandelate's properties are indirectly relevant in environmental science, particularly in the study of ammonium sulfate. Research here includes its application in ore flotation and metal recovery, providing insights that could be relevant for environmental remediation and water treatment processes (Liu Hu-ping, 2013).

4. Enzymatic Reactions

- Enzymatic Conversion Studies : The enzymatic conversion of mandelic acid to benzoic acid using ammonium sulfate has been studied, providing insights into the enzymatic properties and reactions involving mandelate compounds (Stanier et al., 1953).

Wirkmechanismus

Safety and Hazards

When handling ammonium mandelate, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

azane;2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.H3N/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEXTKUJIZCFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-64-2 (Parent) | |

| Record name | Ammonium mandelate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30967475 | |

| Record name | Hydroxy(phenyl)acetic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium mandelate | |

CAS RN |

530-31-4 | |

| Record name | Ammonium mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium mandelate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(phenyl)acetic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the historical context of ammonium mandelate's use in medicine?

A1: Ammonium mandelate emerged as a potential treatment for urinary infections in the mid-20th century. Its development stemmed from research on mandelic acid, another urinary antiseptic. [] Researchers sought alternatives to existing treatments, exploring the compound's effectiveness against various bacterial strains common in urinary tract infections.

Q2: How does ammonium mandelate exert its antibacterial effects in the urinary tract?

A2: While the precise mechanism remains unclear, ammonium mandelate's antibacterial activity is believed to stem from its ability to acidify urine. [] This acidic environment inhibits the growth of many common urinary tract infection-causing bacteria, such as Escherichia coli.

Q3: What is the significance of maintaining a specific urinary pH level during ammonium mandelate therapy?

A3: Achieving and maintaining a urinary pH of 5.8 or lower is crucial for ammonium mandelate's effectiveness. [] This acidity enhances the compound's bacteriostatic and bactericidal properties.

Q4: What alternative treatments were explored alongside ammonium mandelate for urinary tract infections, and how do their mechanisms differ?

A4: Researchers investigated various treatments concurrently with ammonium mandelate, including potassium citrate and ketogenic diets. [] Potassium citrate, unlike the acidifying effect of ammonium mandelate, alkalinizes urine. [] Ketogenic diets, on the other hand, produce acidic ketones that are excreted in the urine, similar to the effect of ammonium mandelate, but through a different metabolic pathway. []

Q5: Were there any observed limitations or challenges in using ammonium mandelate for treating urinary tract infections?

A5: Yes, several factors were identified that could hinder ammonium mandelate's effectiveness. These included:

- Chronic interstitial nephritis: The presence of underlying kidney conditions, particularly those causing inflammation or scarring, could impact the drug's efficacy. []

- Drug intolerance: Some individuals exhibited intolerance to ammonium mandelate, limiting its use. []

- Inability to achieve target urinary pH: Achieving and maintaining a urine pH of 5.8 or lower proved challenging in some cases, reducing the treatment's success rate. []

Q6: What is the role of benzoylformate decarboxylase in Pseudomonas putida, and how does it relate to ammonium mandelate?

A7: Pseudomonas putida, when cultivated in a medium containing ammonium mandelate, exhibit the activity of benzoylformate decarboxylase. [] This enzyme catalyzes the synthesis of (S)-2-hydroxypropiophenone from benzoylformate and acetaldehyde, a reaction relevant to pharmaceutical and chemical synthesis. [, ]

Q7: How does the chirality of 2-hydroxypropiophenone produced by benzoylformate decarboxylase in Pseudomonas putida impact its potential applications?

A8: Benzoylformate decarboxylase from ammonium mandelate-grown Pseudomonas putida exhibits high enantioselectivity, producing primarily the (S)-enantiomer of 2-hydroxypropiophenone with an enantiomeric excess of 91-92%. [] This selectivity is crucial in pharmaceutical applications where different enantiomers of a compound can have drastically different biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.